molecular formula C19H21N7O2 B15103479 N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide

N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide

Cat. No.: B15103479
M. Wt: 379.4 g/mol
InChI Key: QKSSSVKAWVXLEF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]pyridine core fused with a piperidine ring and linked to a pyrazine-2-carboxamide moiety via a 3-oxopropyl chain.

Key structural attributes include:

  • Triazolopyridine-piperidine scaffold: Known for modulating kinase or G-protein-coupled receptor (GPCR) activity in drug discovery .
  • Pyrazine carboxamide: A common pharmacophore in antiviral and anticancer agents, contributing to hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula

C19H21N7O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[3-oxo-3-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H21N7O2/c27-17(4-7-22-19(28)15-13-20-8-9-21-15)25-11-5-14(6-12-25)18-24-23-16-3-1-2-10-26(16)18/h1-3,8-10,13-14H,4-7,11-12H2,(H,22,28)

InChI Key

QKSSSVKAWVXLEF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)CCNC(=O)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide typically involves multiple steps, including the formation of the triazolopyridine core, the piperidine ring, and the final coupling with pyrazine-2-carboxamide. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, offering good yields and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve scale-up of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction pathways, thereby modulating cellular processes and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : 3-(4-hydroxy-3-methoxyphenyl)-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-N-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)propanamide

  • Structural Similarities : Contains the [1,2,4]triazolo[4,3-a]pyridine group linked via a propyl chain.
  • Synthesis: Achieved via amide coupling, similar to the target molecule, but requires additional protection/deprotection steps for phenolic groups .

Compound B : N-[3-(Methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

  • Structural Similarities : Dual [1,2,4]triazolo[4,3-a]pyridine groups, suggesting higher binding avidity for multi-domain proteins.
  • Spectral Data : NMR shows distinct shifts for methylsulfanyl protons (δ 2.12 ppm) and triazolopyridine aromatic signals (δ 7.8–8.5 ppm) .

Compound C : Sitagliptin Impurity (ACI 191405)

  • Structural Similarities : Contains a 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine core, analogous to the triazolopyridine system in the target compound.
  • Key Differences : Trifluoromethyl and phenyl groups dominate its structure, aligning with dipeptidyl peptidase-4 (DPP-4) inhibition in diabetes therapeutics .
  • Therapeutic Relevance : Highlights the versatility of triazolo-heterocycles in drug design but diverges in target specificity compared to the pyrazine-carboxamide motif .

Table 1: Comparative Analysis of Key Compounds

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₀H₂₂N₈O₂ (exact mass pending) C₂₄H₂₅N₅O₅ C₂₀H₂₃N₇OS C₁₉H₁₈F₆N₆O
Melting Point Not reported Not reported Not reported 250–252°C (nitromethane)
Key Functional Groups Triazolopyridine, pyrazine Triazolopyridine, 4H-pyran Dual triazolopyridine, thioether Triazolopyrazine, trifluoromethyl
Synthetic Yield Not reported ~70–80% (amide coupling) ~60–70% (multi-step synthesis) 90% (column chromatography)
Potential Application Kinase inhibition (hypothetical) Antioxidant or anti-inflammatory Multi-target enzyme modulation DPP-4 inhibitor impurity

Table 2: Spectral Data Comparison

Compound ¹H NMR Key Signals (δ, ppm) ¹³C NMR Key Signals (δ, ppm)
Target Compound Expected: 8.5–9.0 (pyrazine), 3.5–4.5 (piperidine CH₂) Expected: 165–170 (amide C=O), 150–160 (aromatic)
Compound A 6.7–7.3 (aromatic protons), 2.3–2.9 (methyl/methylene) 170–175 (ester C=O), 100–110 (pyran C-O)
Compound B 2.12 (SCH₃), 6.8–8.5 (triazolopyridine) 168.9 (amide C=O), 40–50 (methylene chains)
Compound 28 8.48–8.59 (pyridine), 4.59 (O-CH₂-CO) 168.9 (C=O), 114.8 (aromatic CH)

Biological Activity

N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a triazolo[4,3-a]pyridine moiety linked to a piperidine ring and a pyrazine carboxamide. This unique combination is believed to contribute to its biological activity.

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit various mechanisms of action:

  • Metabotropic Glutamate Receptor Modulation : Certain derivatives act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are critical in neurological processes. This modulation can influence neurotransmission and has implications for treating neurodegenerative diseases .
  • c-Met Kinase Inhibition : Compounds similar to this compound have shown potent inhibition of c-Met kinase, an important target in cancer therapy due to its role in tumor growth and metastasis .
  • RORγt Inverse Agonism : Some derivatives have been identified as inverse agonists for the RORγt receptor, which is involved in immune responses. This activity can lead to reduced production of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings from studies on similar compounds:

CompoundTargetIC50 Value (µM)Biological Activity
22ic-Met0.048Anti-tumor
5aRORγt0.041Anti-inflammatory
3amGluR0.590Neuroprotective

Case Study 1: Anti-tumor Activity

A study evaluated the anti-tumor effects of various derivatives against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The compound with the highest efficacy (22i) demonstrated IC50 values of 0.83 µM for A549, 0.15 µM for MCF-7, and 2.85 µM for HeLa cells, indicating strong potential as an anti-cancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of triazolo[4,3-a]pyridine derivatives in models of neurodegeneration. The findings suggested that these compounds could enhance cognitive function and reduce neuronal death by modulating mGluR pathways .

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